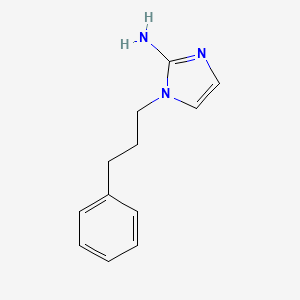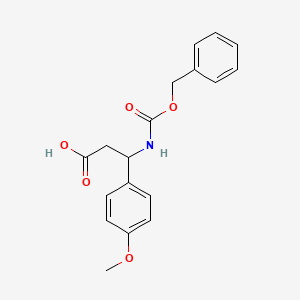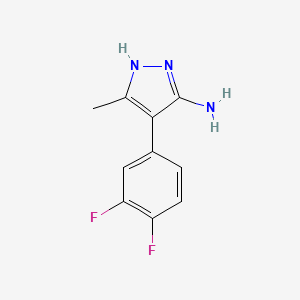![molecular formula C10H16N2O4 B13566900 tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(methoxymethyl)-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced carbamate derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or THF.
Substitution: Amines, thiols; in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced carbamate compounds, and other functionalized molecules that can be further utilized in organic synthesis .
Wissenschaftliche Forschungsanwendungen
tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The oxazole ring and carbamate group play crucial roles in binding to the active sites of target proteins, leading to changes in their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the oxazole ring.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Another carbamate compound with different substituents on the nitrogen atom.
tert-Butyl N-(2-(benzylamino)-1-methyl-2-oxoethyl)carbamate: A structurally related compound with a benzylamino group .
Uniqueness
tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate is unique due to the presence of both the oxazole ring and the methoxymethyl group, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
tert-butyl N-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)12-7-5-15-8(11-7)6-14-4/h5H,6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
BXAUNCIOJCJHAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=COC(=N1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


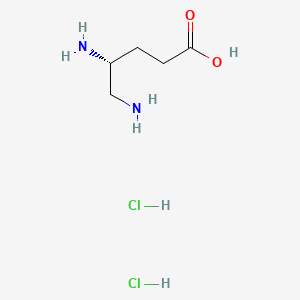
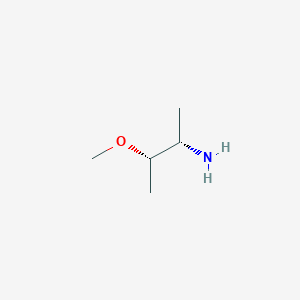

![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)

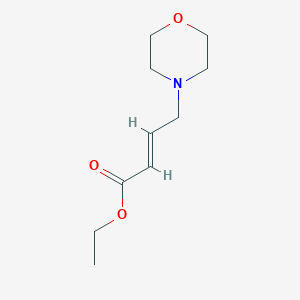
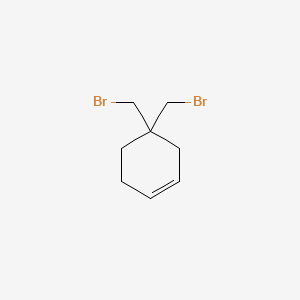
![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)

